1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine
Description
1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine is a piperazine derivative featuring two distinct substituents: a furan-2-ylmethyl group at the N1 position and a 4-methoxybenzenesulfonyl group at the N4 position. This compound belongs to a broader class of sulfonated piperazines, which are frequently explored for their pharmacological and material science applications due to their tunable steric and electronic profiles .
Properties
CAS No. |
423740-57-2 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
BOWQYJCKCDMKMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substitutions
- 1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine : Key Difference: Replaces the furan-2-ylmethyl group with a thiophene-2-carbonyl moiety. Impact: The thiophene’s higher electron density (vs. furan) enhances electrophilic interactions, while the carbonyl group introduces rigidity.
- 1-(3-{[(Furan-2-yl)methyl]sulfanyl}-4-nitrophenyl)-4-(4-methylbenzenesulfonyl)piperazine : Key Difference: Features a sulfanyl (S-linker) instead of a sulfonyl group and a 4-methylbenzenesulfonyl substituent (vs. 4-methoxy). The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions.
Piperazine Derivatives with Heterocyclic Substituents
1-(Tetrahydrofuran-2-ylmethyl)-4-(4-fluorobenzyl)piperazine :
- Key Difference : Uses a tetrahydrofuran (saturated furan) group instead of aromatic furan.
- Impact : Saturation reduces aromatic π-π interactions but increases lipophilicity, improving blood-brain barrier penetration. This compound demonstrated high affinity for σ1 receptors in neurological studies .
- 1-(2-Furoyl)piperazine : Key Difference: Attaches furan via a carbonyl group rather than a methylene bridge. This structural feature is common in ligands targeting enzymes like GPR55 .
Pharmacologically Active Piperazines
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives :
- Key Difference : Contains a benzoyl group and 4-chlorobenzhydryl substituents.
- Impact : These derivatives show potent cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM). The absence of sulfonamide groups in these compounds reduces polarity, favoring membrane permeability but limiting aqueous solubility.
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine) :
- Key Difference : Features bis(4-fluorophenyl)methyl and allyl groups.
- Impact : Flunarizine’s fluorinated aromatic rings enhance metabolic stability and CNS penetration, making it effective as a calcium channel blocker. However, the target compound’s methoxy group may offer better solubility for peripheral applications.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for sulfonated piperazines, such as nucleophilic substitution or sulfonylation of piperazine intermediates (e.g., bromoacetyl chloride reactions as in ).
- Biological Activity: Compared to cytotoxic derivatives (e.g., ), the 4-methoxy group may reduce nonspecific binding, while the furan could engage in hydrophobic pockets.
- Metabolism : The furan ring is susceptible to oxidative metabolism (e.g., CYP450-mediated), whereas the methoxy group may undergo demethylation, as seen in flunarizine derivatives .
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